REACTION_SMILES
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[CH3:6][O:7][C:8]([c:9]1[c:10]([CH3:15])[cH:11][cH:12][cH:13][cH:14]1)=[O:16].[Cl:1][S:2](=[O:3])(=[O:4])[OH:5]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:13]1[cH:12][cH:11][c:10]([CH3:15])[c:9]([C:8]([O:7][CH3:6])=[O:16])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(S(=O)(=O)Cl)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |